molecular formula C14H18N2O B13965516 7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one

7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one

Cat. No.: B13965516
M. Wt: 230.31 g/mol
InChI Key: JBELPZDJIZVBSK-UHFFFAOYSA-N
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Description

7-Benzyl-1,7-diazaspiro[35]nonan-2-one is a chemical compound with the molecular formula C14H18N2O It is a member of the diazaspiro family, characterized by a spirocyclic structure containing nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Scientific Research Applications

7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    7-Benzyl-1,7-diazaspiro[3.5]nonane: A similar compound with a slightly different structure.

    7-Benzyl-1-oxo-2,7-diazaspiro[3.5]nonane: Another related compound with an oxo group.

Uniqueness

7-Benzyl-1,7-diazaspiro[3.5]nonan-2-one is unique due to its specific spirocyclic structure and the presence of both benzyl and diazaspiro groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

7-benzyl-1,7-diazaspiro[3.5]nonan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c17-13-10-14(15-13)6-8-16(9-7-14)11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBELPZDJIZVBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC(=O)N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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